![molecular formula C20H30N4O6 B3968932 1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968932.png)
1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate
Overview
Description
1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate involves the modulation of neurotransmitter release in the brain. This compound acts as a presynaptic modulator, which means that it regulates the release of neurotransmitters from the presynaptic neuron. It has been found that this compound can increase the release of dopamine, serotonin, and norepinephrine, which can lead to an increase in arousal and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its role in modulating neurotransmitter release in the brain. This compound has been found to increase the release of dopamine, serotonin, and norepinephrine, which can lead to an increase in arousal and attention. Additionally, this compound has been found to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate in lab experiments are primarily related to its ability to modulate neurotransmitter release in the brain. This compound can be used to study the role of neurotransmitters in various physiological processes such as mood regulation, attention, and arousal. However, the limitations of using this compound in lab experiments are related to its potential side effects. This compound has been found to have anxiolytic and antidepressant effects, which can affect the behavior of test subjects.
Future Directions
There are several future directions for research on 1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate. One potential direction is to study the long-term effects of this compound on neurotransmitter release in the brain. Another potential direction is to study the potential therapeutic applications of this compound in the treatment of anxiety and depression. Additionally, further research is needed to understand the potential side effects of this compound and how they can be minimized.
Scientific Research Applications
1-ethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine oxalate has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been used to study the role of neurotransmitters in the brain. It has been found that this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and arousal.
properties
IUPAC Name |
1-ethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2.C2H2O4/c1-2-19-11-13-21(14-12-19)17-7-9-20(10-8-17)15-16-5-3-4-6-18(16)22(23)24;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGQCUGVBJNJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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